AMG9810

Overview

Description

AMG 9810 is a chemical compound known for its role as a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. AMG 9810 has been extensively used in scientific research to study the role of TRPV1 in various physiological and pathological processes, including pain perception, inflammation, and neurodegenerative diseases .

Mechanism of Action

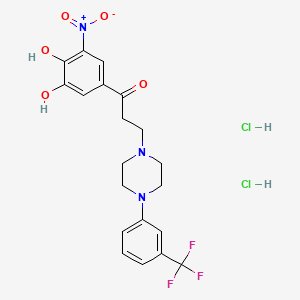

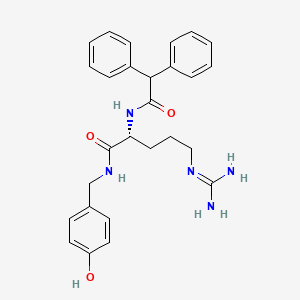

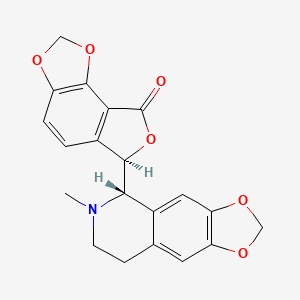

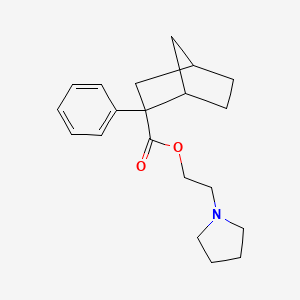

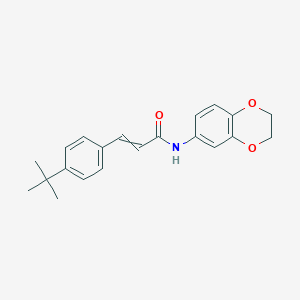

AMG 9810, also known as (2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide, is a potent and selective antagonist for the TRPV1 receptor .

Target of Action

The primary target of AMG 9810 is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective cation channel that is activated by numerous stimuli including heat, voltage, vanilloids, lipids, protons, and cations .

Mode of Action

AMG 9810 acts as a competitive antagonist of the TRPV1 receptor . It inhibits capsaicin-, proton-, heat-, and endogenous ligand-induced activation of human and rat recombinant TRPV1 receptors . This means that it competes with these activators for binding sites on the TRPV1 receptor, thereby preventing their action .

Biochemical Pathways

AMG 9810’s antagonistic action on the TRPV1 receptor affects several biochemical pathways. For instance, it blocks capsaicin-evoked depolarization and the release of calcitonin gene-related peptide in cultures of rat dorsal root ganglion primary neurons . Furthermore, the topical application of AMG 9810 results in a significant increase in the expression level of the epidermal growth factor receptor (EGFR) and its downstream Akt/mammalian target of rapamycin (mTOR)-signaling pathway .

Pharmacokinetics

AMG 9810 has high antagonist potency and good bioavailability and pharmacokinetics . This makes it a valuable tool for studying the role of the TRPV1 receptor in various contexts.

Result of Action

The antagonistic action of AMG 9810 on the TRPV1 receptor has several effects. It can prevent capsaicin-induced eye wiping behavior and reverse thermal and mechanical hyperalgesia in an animal model of inflammatory pain . Additionally, it has been found to promote mouse skin tumor development, mediated through the EGFR/Akt/mTOR signaling pathway .

Action Environment

It is known that the compound is effective both in vitro and in vivo , suggesting that it can exert its effects in a variety of biological environments.

Biochemical Analysis

Biochemical Properties

AMG 9810 interacts with the TRPV1 receptor, a non-selective cation channel that is highly expressed in sensory neurons . It acts as a competitive antagonist, inhibiting the activation of the receptor by capsaicin, protons, heat, and endogenous ligands .

Cellular Effects

In cellular processes, AMG 9810 influences cell function by modulating the activity of the TRPV1 receptor . By inhibiting the activation of this receptor, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, AMG 9810 exerts its effects by binding to the TRPV1 receptor and preventing its activation . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, AMG 9810 has been observed to maintain its inhibitory effects on the TRPV1 receptor . Information on its stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of AMG 9810 have been shown to vary with different dosages . At high doses, it can reverse thermal and mechanical hyperalgesia .

Metabolic Pathways

AMG 9810 is involved in metabolic pathways related to the TRPV1 receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG 9810 involves several steps, starting with the preparation of the core structure, which is a cinnamide derivative. The synthetic route typically includes the following steps:

Formation of the Benzodioxin Core: This involves the reaction of appropriate starting materials to form the 2,3-dihydro-1,4-benzodioxin core.

Introduction of the Prop-2-enamide Group:

Final Assembly: The final step involves the coupling of the benzodioxin core with the prop-2-enamide group to form AMG 9810.

Industrial Production Methods

Industrial production of AMG 9810 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AMG 9810 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin core.

Reduction: Reduction reactions can occur at the prop-2-enamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin core can lead to the formation of quinones, while reduction of the prop-2-enamide group can yield amines .

Scientific Research Applications

AMG 9810 has a wide range of scientific research applications, including:

Pain Research: It is used to study the role of TRPV1 in pain perception and to develop new analgesic drugs.

Inflammation: AMG 9810 is used to investigate the involvement of TRPV1 in inflammatory processes and to develop anti-inflammatory therapies.

Neurodegenerative Diseases: Research on TRPV1’s role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease utilizes AMG 9810.

Cancer Research: AMG 9810 is also explored for its potential role in cancer therapy, particularly in targeting TRPV1-expressing tumors.

Comparison with Similar Compounds

Similar Compounds

Capsazepine: Another TRPV1 antagonist with similar properties but lower potency.

SB-705498: A selective TRPV1 antagonist used in pain and inflammation research.

AMG 517: A potent TRPV1 antagonist with a similar mechanism of action.

Uniqueness of AMG 9810

AMG 9810 is unique due to its high potency and selectivity for the TRPV1 receptor. It has better bioavailability and pharmacokinetic properties compared to other TRPV1 antagonists, making it a valuable tool in scientific research. Additionally, its ability to block all known modes of TRPV1 activation, including capsaicin, protons, and heat, sets it apart from other similar compounds .

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTFUVZVLYUPRG-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545395-94-6 | |

| Record name | AMG-9810 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0545395946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMG-9810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182HIJ2D7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.